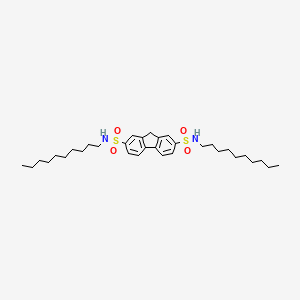

9H-Fluorene-2,7-disulfonic acid bis-decylamide

説明

合成方法

9H-フルオレン-2,7-ジスルホン酸ビスデシルアミドの合成は、通常、フルオレン誘導体とスルホン酸およびデシルアミンとの反応によって行われます。 反応条件には、トルエンやジクロロメタンなどの溶媒の使用や、パラジウムや白金化合物などの触媒の使用が含まれることがよくあります。工業生産方法は異なる場合がありますが、一般的には、高収率と高純度を確保するために最適化された反応条件で同様の合成経路に従います。

化学反応解析

9H-フルオレン-2,7-ジスルホン酸ビスデシルアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができ、酸化されたフルオレン誘導体の生成につながります。

還元: 還元反応には、通常、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬が関与し、還元されたフルオレン化合物を生成します。

置換: 置換反応によく用いられる試薬には、ハロゲン(塩素、臭素など)や求核剤(アミン、アルコールなど)があり、置換されたフルオレン誘導体を生成します.

科学研究への応用

9H-フルオレン-2,7-ジスルホン酸ビスデシルアミドは、幅広い科学研究への応用が可能です。

化学: より複雑な有機分子やポリマーの合成における構成ブロックとして使用されます。

生物学: この化合物の独自の構造的特性は、生物学的相互作用とプロセスを研究するのに役立ちます。

医学: 薬物送達システムや診断薬など、その潜在的な治療用途を探求する研究が進められています。

特性

分子式 |

C33H52N2O4S2 |

|---|---|

分子量 |

604.9 g/mol |

IUPAC名 |

2-N,7-N-didecyl-9H-fluorene-2,7-disulfonamide |

InChI |

InChI=1S/C33H52N2O4S2/c1-3-5-7-9-11-13-15-17-23-34-40(36,37)30-19-21-32-28(26-30)25-29-27-31(20-22-33(29)32)41(38,39)35-24-18-16-14-12-10-8-6-4-2/h19-22,26-27,34-35H,3-18,23-25H2,1-2H3 |

InChIキー |

ACKSRUVECBPFLU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCCCCCCCCC |

製品の起源 |

United States |

準備方法

The synthesis of 9H-Fluorene-2,7-disulfonic acid bis-decylamide typically involves the reaction of fluorene derivatives with sulfonic acid and decylamine. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or platinum compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

9H-Fluorene-2,7-disulfonic acid bis-decylamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized fluorene derivatives.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced fluorene compounds.

科学的研究の応用

9H-Fluorene-2,7-disulfonic acid bis-decylamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s unique structural properties make it useful in studying biological interactions and processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and diagnostic agents.

作用機序

類似化合物の比較

9H-フルオレン-2,7-ジスルホン酸ビスデシルアミドは、以下のような他の類似化合物と比較することができます。

9H-フルオレン-2,7-ジスルホン酸ビスオクタデシルアミド: この化合物は、より長いアルキル鎖を持ち、異なる溶解性と相互作用特性を示します。

9H-フルオレン-2,7-ジスルホン酸ビスジエチルアミド: より短いアルキル鎖を持つこの化合物は、異なる反応性と用途の可能性を示します。

9H-フルオレン-2,7-ジスルホン酸ビスブチルアミド: この化合物は、中間的なアルキル鎖長を持ち、溶解性と反応性のバランスを提供します.

これらの比較は、9H-フルオレン-2,7-ジスルホン酸ビスデシルアミドの独自の特性を強調しており、さまざまな研究や産業用途に役立つ化合物となっています。

類似化合物との比較

9H-Fluorene-2,7-disulfonic acid bis-decylamide can be compared with other similar compounds, such as:

9H-Fluorene-2,7-disulfonic acid bis-octadecylamide: This compound has longer alkyl chains, resulting in different solubility and interaction properties.

9H-Fluorene-2,7-disulfonic acid bis-diethylamide: With shorter alkyl chains, this compound exhibits different reactivity and application potential.

9H-Fluorene-2,7-disulfonic acid bis-butylamide: This compound has intermediate alkyl chain length, offering a balance between solubility and reactivity.

These comparisons highlight the unique properties of 9H-Fluorene-2,7-disulfonic acid bis-decylamide, making it a valuable compound for various research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。